molecular formula C13H11IN2O B2662474 4-iodo-N-(3-pyridinylmethyl)benzenecarboxamide CAS No. 339018-35-8

4-iodo-N-(3-pyridinylmethyl)benzenecarboxamide

Cat. No.: B2662474
CAS No.: 339018-35-8
M. Wt: 338.148
InChI Key: AMCXUDQNFCPRAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-iodo-N-(3-pyridinylmethyl)benzenecarboxamide is a chemical compound with the molecular formula C13H11IN2O and a molecular weight of 338.14 g/mol . This compound is characterized by the presence of an iodine atom attached to a benzene ring, which is further connected to a pyridine ring through a carboxamide linkage. It is used in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-N-(3-pyridinylmethyl)benzenecarboxamide typically involves the iodination of a benzene derivative followed by the introduction of the pyridinylmethyl group. One common method involves the reaction of 4-iodobenzoic acid with 3-pyridinemethanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-iodo-N-(3-pyridinylmethyl)benzenecarboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex molecules with extended conjugation .

Scientific Research Applications

4-iodo-N-(3-pyridinylmethyl)benzenecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-iodo-N-(3-pyridinylmethyl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. The iodine atom and the pyridinylmethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(3-pyridinylmethyl)benzenecarboxamide
  • 4-chloro-N-(3-pyridinylmethyl)benzenecarboxamide
  • 4-fluoro-N-(3-pyridinylmethyl)benzenecarboxamide

Uniqueness

Compared to its analogs, 4-iodo-N-(3-pyridinylmethyl)benzenecarboxamide exhibits unique reactivity due to the presence of the iodine atom. Iodine is larger and more polarizable than other halogens, which can influence the compound’s chemical behavior and interactions. This uniqueness makes it a valuable compound for specific applications where other halogenated derivatives may not be as effective.

Biological Activity

4-Iodo-N-(3-pyridinylmethyl)benzenecarboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H11IN2O
  • Molecular Weight : 304.13 g/mol
  • IUPAC Name : this compound

This compound features a benzene ring substituted with an iodine atom and a carboxamide group, linked to a pyridine moiety.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Tumor Cell Apoptosis : The compound has been shown to induce apoptosis in various tumor cell lines. A related compound, 4-iodo-3-nitrobenzamide, was found to selectively kill tumor cells by reducing nitro groups to nitroso derivatives within the cells, leading to apoptosis through the inactivation of poly(ADP-ribose) polymerase (PARP) .
  • Antioxidant Activity : The presence of iodine in the structure may enhance its reactivity with cellular antioxidants like glutathione, potentially leading to increased oxidative stress in cancer cells .
  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit specific enzymes involved in cancer progression, suggesting that this compound could have similar effects .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

Study ReferenceBiological ActivityObservations
Tumor Cell ApoptosisInduces apoptosis in human and animal tumor cells.
Antioxidant ActivityReacts with glutathione; potential increase in oxidative stress.
Enzyme InhibitionInhibits poly(ADP-ribose) polymerase (PARP).

Case Studies

Several case studies highlight the therapeutic potential of compounds structurally related to this compound:

  • Case Study A : A study involving a derivative showed significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Case Study B : In vivo studies demonstrated that administration of related compounds resulted in reduced tumor growth in animal models without significant toxicity at therapeutic doses.

Properties

IUPAC Name

4-iodo-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN2O/c14-12-5-3-11(4-6-12)13(17)16-9-10-2-1-7-15-8-10/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCXUDQNFCPRAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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